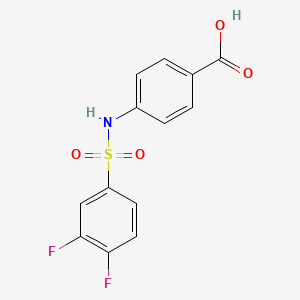

4-(3,4-Difluorobenzenesulfonamido)benzoic acid

説明

4-(3,4-Difluorobenzenesulfonamido)benzoic acid (CAS No. 327072-97-9) is a sulfonamide derivative with a benzoic acid core. Its molecular formula is C₁₃H₉F₂NO₄S (MW = 313.28 g/mol), featuring a sulfonamido (–SO₂NH–) bridge linking a 3,4-difluorophenyl group to the para position of the benzoic acid moiety .

特性

IUPAC Name |

4-[(3,4-difluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO4S/c14-11-6-5-10(7-12(11)15)21(19,20)16-9-3-1-8(2-4-9)13(17)18/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKFPZZZDXNJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorobenzenesulfonamido)benzoic acid typically involves the reaction of 3,4-difluorobenzenesulfonamide with benzoic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

化学反応の分析

Types of Reactions

4-(3,4-Difluorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

科学的研究の応用

4-(3,4-Difluorobenzenesulfonamido)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 4-(3,4-Difluorobenzenesulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Substituent Variations on the Sulfonamide/Benzoic Acid Core

The following table highlights key structural and functional differences:

Electronic and Steric Effects

- Fluorine vs.

- Sulfonamide vs. Anilino Linkages: The sulfonamido group (–SO₂NH–) in the target compound increases hydrogen-bonding capacity compared to the anilino (–NH–) group in 4-(3-chloroanilino)benzoic acid, influencing crystal packing and solubility .

Crystallographic Behavior

- Hydrogen Bonding: Both 4-(3-chloroanilino)benzoic acid and the target compound form acid dimers via O–H···O interactions. However, the sulfonamido group in the latter enables additional N–H···O bonds, creating more complex supramolecular architectures .

- Solvent Interactions : 4-(4-Methylbenzenesulfonamido)benzoic acid crystallizes with DMF, indicating solvent-dependent polymorphism, a factor to consider in pharmaceutical formulation .

生物活性

4-(3,4-Difluorobenzenesulfonamido)benzoic acid is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by detailed data tables and research findings.

Chemical Structure and Properties

IUPAC Name : 4-[(3,4-difluorophenyl)sulfonylamino]benzoic acid

Molecular Formula : C13H9F2N O4S

Molecular Weight : 313.28 g/mol

The compound features a benzoic acid moiety linked to a sulfonamide group, which is substituted with a 3,4-difluorobenzene ring. This unique structure contributes to its biological activity and interaction with various biomolecules.

The biological activity of 4-(3,4-Difluorobenzenesulfonamido)benzoic acid is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on proteins, potentially inhibiting their activity. Additionally, the presence of fluorine atoms may enhance the compound's binding affinity and specificity towards target molecules.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. A study highlighted that certain benzoic acid derivatives can promote the activity of protein degradation systems in human cells, suggesting potential applications in treating infections or enhancing immune responses .

Enzyme Inhibition

The compound has been shown to inhibit various enzymes. For instance, it can act as an inhibitor for carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and acid-base balance . The inhibition of this enzyme may have implications for conditions like glaucoma and metabolic disorders.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that 4-(3,4-Difluorobenzenesulfonamido)benzoic acid exhibits selective cytotoxic effects. In vitro studies showed minimal cytotoxicity at lower concentrations while effectively inhibiting cell growth at higher doses .

Study on Proteasome Activity

In a study evaluating the effects of benzoic acid derivatives on proteasome activity, compounds similar to 4-(3,4-Difluorobenzenesulfonamido)benzoic acid were found to enhance proteasomal degradation pathways in human foreskin fibroblasts. This suggests that the compound may serve as a modulator of protein homeostasis, potentially useful in anti-aging therapies .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of 4-(3,4-Difluorobenzenesulfonamido)benzoic acid with various biological targets. The results indicated strong binding affinities with key proteins involved in cellular signaling pathways, further supporting its potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| 4-(3,4-Difluorobenzenesulfonamido)benzoic acid | 313.28 g/mol | Yes | Yes |

| 3,4-Difluorobenzenesulfonamide | 233.24 g/mol | Moderate | Yes |

| 4-Carboxybenzenesulfonyl fluoride | 202.19 g/mol | Low | No |

This table illustrates how 4-(3,4-Difluorobenzenesulfonamido)benzoic acid compares to similar compounds regarding molecular weight and biological activities.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3,4-Difluorobenzenesulfonamido)benzoic acid, and how can purity be optimized?

Category: Synthesis & Purification Methodological Answer: The synthesis typically involves coupling 3,4-difluorobenzenesulfonyl chloride with 4-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine as a base in anhydrous dichloromethane or DMF). Key steps include:

- Sulfonamide Formation: React equimolar amounts of sulfonyl chloride and 4-aminobenzoic acid at 0–5°C for 2–4 hours, followed by gradual warming to room temperature .

- Purification: Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water mixtures) to isolate the product. Purity can be confirmed via HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) .

- Yield Optimization: Monitor reaction progress via TLC (silica gel, UV detection). Low yields may result from incomplete sulfonylation; excess sulfonyl chloride (1.2–1.5 eq) and extended reaction times (12–24 hours) can improve conversion .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Category: Structural Characterization Methodological Answer:

- X-ray Crystallography: Single-crystal analysis (as used for the brominated analog in ) resolves bond angles, sulfonamide conformation, and intermolecular interactions (e.g., hydrogen bonding).

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d6 or CDCl3 identifies fluorine coupling patterns (e.g., ³JHF in aromatic regions) and sulfonamide NH proton (~10–12 ppm). ¹⁹F NMR can confirm substituent positions .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF verifies molecular ion ([M-H]⁻ expected for the carboxylic acid moiety) and fragmentation patterns .

Advanced Research Questions

Q. How do the electronic effects of 3,4-difluoro substituents influence the compound’s reactivity in medicinal chemistry applications?

Category: Structure-Activity Relationships Methodological Answer:

- Electron-Withdrawing Effects: Fluorine substituents increase the sulfonamide’s electrophilicity, enhancing hydrogen-bonding potential with biological targets (e.g., enzymes like carbonic anhydrase). Compare activity to non-fluorinated analogs via inhibition assays .

- Computational Modeling: Use DFT calculations (Gaussian or ORCA) to map electrostatic potential surfaces and predict binding affinities. Substituent position (meta vs. para) significantly impacts charge distribution .

- Experimental Validation: Synthesize analogs with mono- or trifluoro substituents and measure biological activity (e.g., IC₅₀ values) to isolate electronic contributions .

Q. How can researchers address contradictions in solubility data reported for this compound?

Category: Data Analysis & Reproducibility Methodological Answer:

- Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry or UV-Vis spectroscopy. Discrepancies often arise from pH-dependent ionization of the carboxylic acid group (pKa ~2.5–3.0) .

- Standardization: Pre-equilibrate solvents at 25°C and report data as mg/mL ± SD. For biological assays, use DMSO stock solutions (10 mM) diluted into aqueous buffers with ≤1% DMSO .

- Controlled Crystallization: Polymorph formation (observed in ) affects solubility. Characterize solid-state forms via PXRD and DSC to correlate with solubility profiles .

Q. What strategies are effective for improving the compound’s metabolic stability in pharmacokinetic studies?

Category: Drug Development & Optimization Methodological Answer:

- Prodrug Design: Mask the carboxylic acid as an ester (e.g., ethyl or benzyl ester) to enhance cell permeability. Hydrolyze enzymatically in vivo .

- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Fluorine substituents may reduce CYP450-mediated oxidation, but sulfonamide cleavage remains a risk .

- Stability Assays: Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (37°C) over 24 hours. Stabilize with antioxidants (e.g., ascorbic acid) if oxidative degradation occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。